molecular formula C13H20N4O B2555397 (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353974-14-7

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2555397
CAS No.: 1353974-14-7
M. Wt: 248.33
InChI Key: HQECTHFQODGPCN-UHFFFAOYSA-N
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Description

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group at the 6-position, a piperidine ring at the 4-position, and a hydroxymethyl group on the piperidine ring. The cyclopropylamino group may confer metabolic stability, while the hydroxymethyl group could enhance solubility or enable further derivatization.

Properties

IUPAC Name

[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-8-10-2-1-5-17(7-10)13-6-12(14-9-15-13)16-11-3-4-11/h6,9-11,18H,1-5,7-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECTHFQODGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidinyl precursor, which undergoes a series of reactions to introduce the cyclopropylamino group and the piperidinyl ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The cyclopropylamino group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopropylamino group, depending on the desired derivative.

Major Products Formed

  • Oxidation: : The major products include formaldehyde, formic acid, and carboxylic acids.

  • Reduction: : The major products include alcohols and amines.

  • Substitution: : The major products include various substituted pyrimidinyl and piperidinyl derivatives.

Scientific Research Applications

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and analogs identified in patent literature ( and ):

Compound Name/Identifier Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyrimidine (4-position: piperidine; 6-position: cyclopropylamino) Cyclopropylamino, hydroxymethyl Amine, alcohol Kinase inhibition, drug discovery
EP 4 374 877 A2 () Pyrimidine (4-position: trifluoromethyl-phenyl) Trifluoromethyl (pyrimidine), morpholinylethoxy (phenyl) Carboxylic acid, amide Anticancer agents (kinase inhibition inferred from trifluoromethyl-pyrimidine motifs)
European Patent Bulletin () Pyrimidine (4-position: phenylamino-piperazine) Dichloro-dimethoxyphenyl, ethylpiperazine Urea, N-oxide Targeted therapies (e.g., kinase or phosphatase inhibition)

Key Differences and Implications

Substituent Effects on Binding Affinity: The target compound’s cyclopropylamino group introduces a small, rigid substituent that may enhance selectivity for hydrophobic binding pockets compared to the trifluoromethyl groups in ’s compound, which are bulkier and more electronegative . The dichloro-dimethoxyphenyl group in ’s compound suggests a focus on aromatic stacking interactions or halogen bonding, absent in the target compound .

Solubility and Bioavailability :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility relative to the carboxylic acid in ’s compound, which may exhibit pH-dependent ionization .
  • The N-oxide moiety in ’s compound could enhance metabolic stability but reduce membrane permeability compared to the target compound’s alcohol group .

Synthetic Complexity: The target compound’s piperidine ring is less synthetically demanding than the ethylpiperazine-phenylamino linkage in ’s compound, which requires multi-step functionalization .

Pharmacological and Mechanistic Insights

While direct data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition: Pyrimidine derivatives are well-documented kinase inhibitors. The target compound’s pyrimidine core and cyclopropylamino group resemble features of EGFR or CDK inhibitors, where cyclopropyl groups optimize steric fit in ATP-binding pockets .

Biological Activity

The compound (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol , with CAS number 1353974-07-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₄O
  • Molecular Weight : 234.30 g/mol
  • IUPAC Name : 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Receptor Binding : It may act as a ligand for specific G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were found to be effective at low micromolar concentrations.

Bacterial StrainMIC (µg/mL)
E. coli62.5
S. aureus78.12
E. faecalis75

Antiproliferative Effects

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies

  • Study on Antimicrobial Resistance : A recent study focused on the compound’s ability to combat antibiotic-resistant bacteria, specifically MRSA. The results indicated that it could significantly reduce bacterial load in vitro and showed promise for further development into a therapeutic agent against resistant strains .
  • Cancer Cell Proliferation : Another investigation assessed the antiproliferative effects on HeLa and A549 cells, revealing that treatment with the compound led to cell cycle arrest and apoptosis in a dose-dependent manner .

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